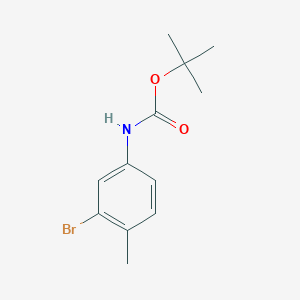

tert-Butyl (3-bromo-4-methylphenyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(3-bromo-4-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c1-8-5-6-9(7-10(8)13)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNOLDJLTBWGCQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40729900 | |

| Record name | tert-Butyl (3-bromo-4-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40729900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515813-02-2 | |

| Record name | tert-Butyl (3-bromo-4-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40729900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The most common and reliable method to prepare tert-Butyl (3-bromo-4-methylphenyl)carbamate involves the carbamate protection of 3-bromo-4-methylaniline using di-tert-butyl dicarbonate (Boc₂O). This reaction introduces the tert-butyl carbamate protecting group on the aromatic amine, stabilizing it for subsequent transformations.

- Starting material: 3-bromo-4-methylaniline

- Protecting agent: Di-tert-butyl dicarbonate (Boc₂O)

- Base: Triethylamine (TEA) or similar organic base

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

- Temperature: 0 to 25 °C (often optimized between 0–5 °C to minimize side reactions)

- Reaction time: Typically 1–4 hours depending on scale and temperature

Typical Procedure

- Dissolve 3-bromo-4-methylaniline in anhydrous DCM or THF under inert atmosphere.

- Add triethylamine to neutralize the acid generated during the reaction.

- Slowly add Boc₂O dropwise at 0–5 °C with stirring.

- Allow the reaction to proceed at room temperature for 1–3 hours.

- Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, quench and extract the product.

Reaction Optimization Data

| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DCM | Triethylamine | 25 | 85 | 92 |

| THF | Triethylamine | 0 | 91 | 95 |

- Lower temperatures and THF solvent improve yield and purity by reducing side reactions and enhancing solubility of intermediates.

Purification and Characterization

Purification

- Flash column chromatography on silica gel is the preferred method.

- Eluent: Hexane/ethyl acetate mixture (typically 70:30) efficiently separates the product from unreacted aniline and Boc₂O byproducts.

- The purified compound typically exhibits >90% purity.

Characterization Techniques

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR shows characteristic tert-butyl singlet around δ 1.4 ppm.

- Aromatic protons appear between δ 6.8–7.5 ppm.

- High-Resolution Mass Spectrometry (HRMS):

- Confirms molecular ion peak consistent with C12H14BrNO2 (exact mass ~308.0294 Da).

- X-ray Crystallography:

- Used to confirm molecular structure and steric effects of the bromo and methyl substituents.

Industrial Scale Preparation

- Industrial synthesis follows the same reaction scheme but with scale-up considerations.

- Reaction parameters such as temperature, pressure, and reaction time are tightly controlled to maximize yield and purity.

- Use of continuous flow reactors or batch reactors with efficient mixing and temperature control is common.

- Post-reaction purification may include crystallization in addition to chromatography for large-scale production.

Reaction Mechanism Notes

- The carbamate protection proceeds via nucleophilic attack of the amine on Boc₂O, forming the carbamate linkage.

- Triethylamine acts as a base to neutralize the generated carbonic acid byproduct, driving the reaction forward.

- The bromine atom on the aromatic ring remains intact, allowing further functionalization through substitution or coupling reactions.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Starting Material | 3-bromo-4-methylaniline | Commercially available or synthesized |

| Protecting Agent | Di-tert-butyl dicarbonate (Boc₂O) | 1.1 equiv. typically used |

| Base | Triethylamine | Neutralizes acid byproduct |

| Solvent | DCM or THF | Anhydrous conditions preferred |

| Temperature | 0–25 °C (optimum 0–5 °C) | Lower temp reduces side reactions |

| Reaction Time | 1–4 hours | Monitored by TLC |

| Purification | Silica gel chromatography | Hexane/ethyl acetate (70:30) |

| Yield and Purity | Up to 91% yield, >90% purity | Optimized conditions |

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in tert-Butyl (3-bromo-4-methylphenyl)carbamate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under appropriate conditions to replace the bromine atom.

Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the carbamate group.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

Hydrolysis Products: The primary amine and carbon dioxide are the major products of hydrolysis.

Scientific Research Applications

Chemistry: tert-Butyl (3-bromo-4-methylphenyl)carbamate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and inhibition. Its structural features allow it to interact with various biological targets, making it useful in drug discovery and development .

Industry: The compound finds applications in the production of specialty chemicals and materials. Its unique reactivity profile makes it suitable for use in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl (3-bromo-4-methylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The bromine atom and the phenyl ring contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Carbamate Derivatives

Physicochemical and Commercial Considerations

- Purity and Availability : tert-Butyl (3-methyl-4-nitrophenyl)carbamate is commercially available at 95% purity in milligram-to-gram quantities, whereas brominated analogs (e.g., 41e, 41f) are typically synthesized in-house for specialized applications .

Biological Activity

tert-Butyl (3-bromo-4-methylphenyl)carbamate is an organic compound with significant potential in medicinal chemistry due to its unique structural features. With a molecular formula of C12H16BrNO2 and a molecular weight of approximately 304.15 g/mol, this compound is characterized by a tert-butyl group linked to a carbamate moiety, which is further attached to a phenyl ring substituted with bromine and methyl groups. The presence of these substituents enhances its reactivity and biological activity, making it a subject of interest in drug discovery and development.

The biological activity of this compound primarily arises from its ability to interact with specific biological targets, including enzymes and receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The bromine atom and the phenyl ring contribute to the compound’s binding affinity and specificity, influencing its interactions within biological systems .

Biological Activity Overview

Research indicates that this compound exhibits notable enzyme inhibition properties, which can significantly alter metabolic pathways. Its structural characteristics allow it to modulate various biological processes, suggesting potential therapeutic applications in treating diseases related to enzyme dysregulation .

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits specific enzymes, affecting metabolic pathways |

| Binding Affinity | Interacts with various biological targets, enhancing specificity |

| Therapeutic Potential | Candidates for drug development in treating metabolic disorders |

Case Studies

- Enzyme Interaction Studies : Research has demonstrated that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, studies have shown that this compound interacts with enzymes like cyclooxygenase (COX), which plays a critical role in inflammation and pain signaling .

- Drug Discovery Applications : In the context of drug discovery, the compound has been explored for its potential as an anti-inflammatory agent. Its ability to modulate COX activity suggests it could be developed into a therapeutic agent for conditions such as arthritis or other inflammatory diseases .

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 3-bromo-4-methylphenyl isocyanate in an organic solvent such as dichloromethane or tetrahydrofuran under controlled conditions. This method ensures high purity levels of the final product through purification techniques like recrystallization or chromatography .

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| Starting Materials | tert-butyl carbamate, 3-bromo-4-methylphenyl isocyanate |

| Reaction Conditions | Conducted in dichloromethane or tetrahydrofuran under inert atmosphere |

| Purification Techniques | Recrystallization or chromatography for high purity |

Q & A

Basic Research Questions

What are the recommended synthetic routes for tert-Butyl (3-bromo-4-methylphenyl)carbamate?

Methodological Answer:

The compound can be synthesized via condensation reactions using tert-butyl carbamate precursors and halogenated aromatic intermediates. For example, coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) facilitate amide bond formation in similar carbamate derivatives . Reaction conditions (e.g., anhydrous solvents, inert atmosphere) and stoichiometric ratios of reagents should be optimized to minimize side products. Post-synthesis purification via column chromatography or recrystallization is recommended .

What safety protocols are critical during handling and storage?

Methodological Answer:

- Handling: Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors or dust .

- Storage: Store in airtight containers at 2–8°C in a dry, ventilated area. Avoid exposure to strong acids/bases or oxidizing agents, which may degrade the compound .

- Spill Management: Use dry sand or alcohol-resistant foam for containment. Avoid water to prevent unintended reactions .

How can researchers purify this compound effectively?

Methodological Answer:

- Chromatography: Use silica gel column chromatography with gradients of ethyl acetate/hexane for impurity removal. Monitor fractions via TLC (Rf ~0.3–0.5) .

- Recrystallization: Dissolve the crude product in warm ethanol and cool slowly to induce crystallization. Filter under reduced pressure .

Advanced Research Questions

How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

- Catalyst Screening: Test palladium-based catalysts (e.g., Pd(OAc)₂) for bromine substitution reactions, which improve regioselectivity .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance solubility, while microwave-assisted synthesis reduces reaction time .

- Kinetic Studies: Use in-situ NMR or HPLC to monitor intermediate formation and adjust reagent addition rates .

What advanced techniques validate the molecular structure and crystallinity?

Methodological Answer:

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions using SHELX programs (e.g., SHELXL for refinement) .

- Spectroscopic Analysis:

- NMR: Confirm substitution patterns via H NMR (aromatic protons at δ 7.2–7.8 ppm) and C NMR (carbamate carbonyl at ~155 ppm) .

- FT-IR: Identify carbamate C=O stretches at ~1680–1720 cm⁻¹ .

How should researchers address contradictions in reported physical properties (e.g., melting points)?

Methodological Answer:

- Reproducibility Checks: Repeat synthesis and purification under standardized conditions (e.g., heating/cooling rates) .

- Polymorphism Screening: Use differential scanning calorimetry (DSC) to detect polymorphic forms affecting melting behavior .

- Collaborative Validation: Cross-reference data with independent labs to rule out instrumentation bias .

What toxicological data gaps exist, and how can they be addressed experimentally?

Methodological Answer:

- Acute Toxicity Studies: Conduct OECD Guideline 423 tests on rodent models to determine LD₅₀ values .

- Ecotoxicity Assays: Evaluate biodegradability (OECD 301) and aquatic toxicity (Daphnia magna EC₅₀) using standardized protocols .

- Metabolic Profiling: Use LC-MS to identify metabolites in vitro (e.g., liver microsomes) and assess bioaccumulation potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.